molecular formula C7H4ClNO5 B1613139 2-Chloro-4-hydroxy-5-nitrobenzoic acid CAS No. 792952-51-3

2-Chloro-4-hydroxy-5-nitrobenzoic acid

Cat. No. B1613139
M. Wt: 217.56 g/mol
InChI Key: POXKNUFPZVKHIL-UHFFFAOYSA-N
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Description



  • 2-Chloro-4-hydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C<sub>7</sub>H<sub>4</sub>ClNO<sub>5</sub>.

  • It is a nitrobenzoic acid derivative, containing both a chloro group and a hydroxy group on the benzene ring.

  • The nitro group (−NO<sub>2</sub>) imparts polarity to the molecule, affecting its physical properties.

  • The compound is used in various applications, including as a ligand and in coordination chemistry.





  • Synthesis Analysis



    • 2-Chloro-4-hydroxy-5-nitrobenzoic acid can be synthesized through various methods, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines.





  • Molecular Structure Analysis



    • The compound consists of a benzene ring with a chlorine atom at position 2, a hydroxy group at position 4, and a nitro group at position 5.

    • The hybrid resonance structure of the nitro group contributes to its high dipole moment.





  • Chemical Reactions Analysis



    • It undergoes microwave-assisted, regioselective amination reactions with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives.

    • It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III).





  • Physical And Chemical Properties Analysis



    • Boiling point: 101°C (nitromethane) vs. 56°C (2-propanone).

    • Water solubility: Low for nitromethane, completely miscible for 2-propanone.

    • Infrared bands: Strong bands at ~1550 cm<sup>-1</sup> and 1375 cm<sup>-1</sup> for nitroalkanes.

    • Electronic spectra: A weak n → π∗ transition around 270 nm for nitroalkanes, longer wavelengths for aromatic nitro compounds.




  • Scientific Research Applications

    • Sulfhydryl Group Determination : Ellman (1959) synthesized a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), which has been useful in determining sulfhydryl groups in biological materials, including blood, indicating its relevance in biochemical research (Ellman, 1959).

    • Synthesis of Heterocyclic Compounds : Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a chemically related compound, as a multireactive building block for the synthesis of various nitrogenous heterocycles, emphasizing its role in drug discovery and the synthesis of complex organic molecules (Křupková et al., 2013).

    • Molecular Salts and Cocrystals : Oruganti et al. (2017) studied the molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, highlighting its versatility in crystal engineering and importance in the treatment of HIV infection and immune deficiency diseases (Oruganti et al., 2017).

    • Physico-Chemical Properties and Anticonvulsant Activities : D'angelo et al. (2008) synthesized Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid, a structurally similar compound, to study their unique bonding features, physical properties, and anticonvulsant activities (D'angelo et al., 2008).

    • Synthesis and Toxicity Evaluation : Crisan et al. (2017) synthesized new ethanolamine nitro/chloronitrobenzoates, including derivatives of 2-Chloro-5-nitrobenzoic acid, assessing their toxicity and potential as active pharmaceutical ingredients (Crisan et al., 2017).

    • Chlorosis in Plants : Dimmock (1967) prepared derivatives of 4-hydroxy-3-nitrobenzoic acid, structurally related to 2-Chloro-4-hydroxy-5-nitrobenzoic acid, to study their ability to induce chlorosis in plants (Dimmock, 1967).

    • Pharmaceutical Co-crystals : Lemmerer et al. (2010) investigated the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide, demonstrating its potential as a novel therapy for immunodeficiency diseases and its stability as a pharmaceutical compound (Lemmerer et al., 2010).

    Safety And Hazards



    • The compound is considered hazardous due to its irritant properties.

    • It is important to handle it with care and follow safety guidelines.




  • Future Directions



    • Further research could explore its applications in coordination chemistry and ligand design.

    • Investigate potential therapeutic uses beyond its current applications.




    Please note that this analysis is based on available information, and further studies may provide additional insights. 🌟


    properties

    IUPAC Name

    2-chloro-4-hydroxy-5-nitrobenzoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4ClNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    POXKNUFPZVKHIL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=CC(=C1[N+](=O)[O-])O)Cl)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4ClNO5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70627147
    Record name 2-Chloro-4-hydroxy-5-nitrobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70627147
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.56 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-hydroxy-5-nitrobenzoic acid

    CAS RN

    792952-51-3
    Record name 2-Chloro-4-hydroxy-5-nitrobenzoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70627147
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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